N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine
Description
N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring and a dioxothiolan structure
Properties
IUPAC Name |
N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-3-4-7-16(10-13-14-6-8-15(13)2)12-5-9-19(17,18)11-12/h6,8,12H,3-5,7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJSTIFJZCBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=NC=CN1C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . The resulting 1-methylimidazole is then further reacted with other reagents to introduce the butyl and dioxothiolan groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the imidazole ring.
Scientific Research Applications
N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the dioxothiolan group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used as a precursor in the synthesis of more complex compounds.
1-Butylimidazole: Another imidazole derivative with a butyl group, used in similar applications.
Uniqueness
N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine is unique due to its combination of an imidazole ring and a dioxothiolan structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
